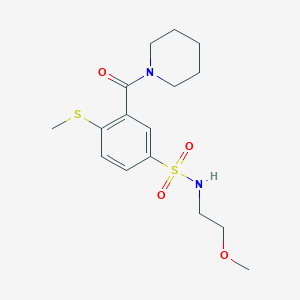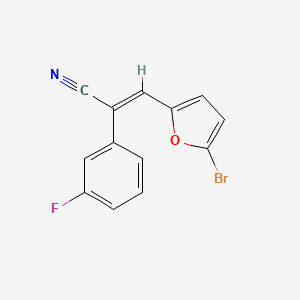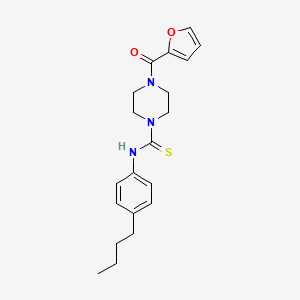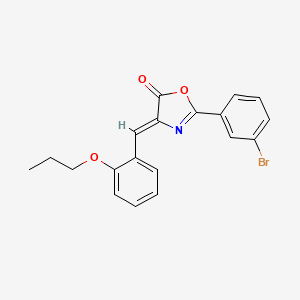![molecular formula C24H14N2O4S B4710631 3-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE](/img/structure/B4710631.png)
3-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE
Overview
Description
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of biphenyl, thiazole, and chromenone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl-thiazole intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction between a biphenyl halide and a thiazole boronic acid. The resulting intermediate is then subjected to nitration to introduce the nitro group.
The final step involves the cyclization of the nitrated intermediate with a suitable chromenone precursor under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature, solvent, and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and purification techniques is crucial to meet industrial standards for quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The thiazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Cyclization: Acidic conditions, often using sulfuric acid or hydrochloric acid.
Major Products
Reduction: Formation of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-AMINO-2H-CHROMEN-2-ONE.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The biphenyl and thiazole moieties can bind to specific receptors or enzymes, modulating their activity. The chromenone ring may also contribute to the compound’s overall biological activity by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound with similar aromatic properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activity.
Chromenone derivatives: Compounds with the chromenone structure, often used in medicinal chemistry.
Uniqueness
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is unique due to the combination of biphenyl, thiazole, and chromenone moieties within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-nitro-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O4S/c27-24-20(13-18-12-19(26(28)29)10-11-22(18)30-24)23-25-21(14-31-23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNAQTSNKCGWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)[N+](=O)[O-])OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)


![4-[[2-(1H-indol-3-yl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4710563.png)
![2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide](/img/structure/B4710577.png)
![Methyl 2-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4710585.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710600.png)
![2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4710613.png)
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710614.png)
![2-({2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy}methyl)benzonitrile](/img/structure/B4710618.png)
![N-methyl-N-[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide](/img/structure/B4710623.png)


